Anthramycin 11-methyl ether Anthramycin 11-methyl ether
Brand Name: Vulcanchem
CAS No.: 7683-27-4
VCID: VC1770941
InChI: InChI=1S/C17H19N3O4/c1-9-3-5-11-14(15(9)22)19-16(24-2)12-7-10(4-6-13(18)21)8-20(12)17(11)23/h3-6,8,12,16,19,22H,7H2,1-2H3,(H2,18,21)/b6-4+
SMILES: CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O
Molecular Formula: C17H19N3O4
Molecular Weight: 329.35 g/mol

Anthramycin 11-methyl ether

CAS No.: 7683-27-4

Cat. No.: VC1770941

Molecular Formula: C17H19N3O4

Molecular Weight: 329.35 g/mol

* For research use only. Not for human or veterinary use.

Anthramycin 11-methyl ether - 7683-27-4

Specification

CAS No. 7683-27-4
Molecular Formula C17H19N3O4
Molecular Weight 329.35 g/mol
IUPAC Name (E)-3-(4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide
Standard InChI InChI=1S/C17H19N3O4/c1-9-3-5-11-14(15(9)22)19-16(24-2)12-7-10(4-6-13(18)21)8-20(12)17(11)23/h3-6,8,12,16,19,22H,7H2,1-2H3,(H2,18,21)/b6-4+
Standard InChI Key YRMCBQLZVBXOSJ-GQCTYLIASA-N
Isomeric SMILES CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)/C=C/C(=O)N)O
SMILES CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O
Canonical SMILES CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O

Introduction

Chemical Structure and Properties

Anthramycin 11-methyl ether, also known as (E)-3-[(6R,6aS)-4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c] benzodiazepin-8-yl]prop-2-enamide, belongs to the pyrrolo[2,1-c] benzodiazepine family of compounds. The compound is structurally related to anthramycin, which is isolated from Streptomyces refuineus var. thermotolerans and known for its antineoplastic properties . The key structural difference lies in the methoxy group at the 11-position of the benzodiazepine ring.

Physical and Chemical Properties

Anthramycin 11-methyl ether possesses distinctive physicochemical properties that contribute to its reactivity and potential applications. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Anthramycin 11-Methyl Ether

PropertyValue
CAS Number5544-25-2
Molecular FormulaC₁₇H₁₉N₃O₄
Molecular Weight329.35 g/mol
Density1.4 g/cm³
Boiling Point631.8°C at 760 mmHg
Flash Point335.9°C
LogP2.01470
PSA104.89000
Index of Refraction1.672

The compound features a complex heterocyclic structure with multiple functional groups, including a methoxy group, an amide side chain, and a hydroxyl group, which collectively influence its chemical reactivity and biological interactions . The moderate LogP value of approximately 2.01 indicates a balance between hydrophilic and lipophilic properties, potentially affecting its membrane permeability and drug-like characteristics.

Structural Features

The structural backbone of anthramycin 11-methyl ether consists of a fused ring system comprising a pyrrole ring, a diazepine ring, and a benzene ring. This tricyclic architecture is complemented by several substituents, including a methoxy group at position 11, which distinguishes it from the parent compound anthramycin. The presence of the (E)-propenamide side chain at position 8 is critical for its biological activity and chemical reactivity .

Chemical Reactivity and Transformations

One of the most well-documented chemical transformations of anthramycin 11-methyl ether is its conversion to didehydroanhydroanthramycin (DAA) under acidic conditions.

Conversion to Didehydroanhydroanthramycin

When treated with trifluoroacetic acid, anthramycin 11-methyl ether undergoes a chemical transformation resulting in the formation of (1,11a)-didehydroanhydroanthramycin (DAA) . This conversion involves a series of complex rearrangements, including the elimination of the methoxy group and formation of an additional unsaturation in the molecule. The resulting DAA exhibits different chemical and biological properties compared to the parent AME .

The reaction can be represented as:

Anthramycin 11-methyl ether + Trifluoroacetic acid → (1,11a)-Didehydroanhydroanthramycin + Methanol

This transformation has been utilized as an essential tool for investigating the biosynthetic pathways and mechanism of action of anthramycin and its derivatives . The conversion process provides insights into the structural requirements for the biological activities of these compounds.

Reaction Mechanism

Biosynthetic Studies

The chemical conversion of anthramycin 11-methyl ether to didehydroanhydroanthramycin has been utilized as a valuable tool for investigating the biosynthetic pathways of anthramycin, particularly the incorporation of tyrosine derivatives.

Tritium Labeling Experiments

Researchers have conducted biosynthetic labeling experiments using various isotopically labeled tyrosine derivatives to understand the biosynthetic origin of anthramycin and its derivatives. These studies revealed interesting patterns of tritium retention and loss during the conversion of AME to DAA .

Table 2: Tritium Retention in AME to DAA Conversion

Labeled PrecursorApproximate Tritium Loss
DL-[3'RS(3'-³H)]tyrosine50%
DL-[3'S(3'-³H)]tyrosine50%
DL-[3'R(3'-³H)]tyrosine50%
L-[2- or 6-³H]tyrosineNegligible
L-[3- or 5-³H]tyrosineNegligible

The pattern of tritium loss during the conversion of AME to DAA provides valuable insights into the stereochemistry and regiospecificity of tyrosine incorporation during anthramycin biosynthesis . Specifically, the approximately 50% loss of tritium from 3'-tritiated tyrosine species confirms the labeling pattern of these species in AME, whereas the negligible loss from tyrosine labeled at positions 2, 3, 5, or 6 aligns with the proposed biosynthetic pathway.

Biosynthetic Implications

These labeling experiments have confirmed that tyrosine serves as a key biosynthetic precursor for anthramycin and its derivatives. The specific pattern of tritium loss observed during the AME to DAA conversion helps elucidate the stereochemical course of the biosynthetic reactions, providing insights into the enzymatic processes involved in the construction of the complex heterocyclic scaffold . This information is crucial for understanding the biosynthetic origin of the pyrrolo(1,4)benzodiazepine scaffold and potentially for designing biosynthetic engineering approaches to generate novel derivatives.

Mechanism of Action and Biological Activity

Understanding the mechanism of action of anthramycin 11-methyl ether and its derivatives provides insights into their potential biological applications.

Comparison with Parent Compound

Anthramycin, the parent compound of AME, is a broad-spectrum antineoplastic antibiotic with demonstrated activity against various cancers. It exhibits relatively low toxicity and has shown some activity against Trichomonas and Endamoeba . Its mechanism of action involves irreversible binding to DNA, leading to inhibition of DNA replication and transcription.

The structural modifications in AME, particularly the methoxy group at position 11, affect its DNA binding properties and, consequently, its biological activity. The inability of DAA to form stable DNA adducts further emphasizes the structure-activity relationships within this class of compounds and highlights the specific structural requirements for their biological activities .

Applications and Research Significance

Anthramycin 11-methyl ether and its chemical transformations have significant implications for anticancer drug development and understanding DNA-drug interactions.

Structure-Activity Relationship Studies

The chemical conversion of AME to DAA and the resulting changes in DNA binding properties provide valuable information for structure-activity relationship studies. These insights can guide the rational design of new pyrrolo(1,4)benzodiazepine derivatives with improved pharmacological properties or target selectivity . Understanding which structural features are essential for DNA binding helps researchers develop compounds with optimized biological activities.

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